1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Overview
Description
“1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is a chemical compound that is part of the pyrazole family . It is a derivative of hydrazine and has been used in the synthesis of various heterocyclic compounds . The compound has a unique structure due to the presence of fluorine atoms, which are known for their high electronegativity and the high carbon-fluorine bond energy .
Synthesis Analysis
The compound can be synthesized using the Vilsmeier-Haack reagent . This reagent is known for its ability to formylate a variety of both aromatic and heteroaromatic substrates . In addition, it has been used to effect various chemical transformations with other classes of compounds . The synthesis of this compound involves a copper-catalyzed azide–alkyne cycloaddition (CuAAC) with (trimethylsilyl)acetylene, and a Clark modification of the Sakai reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The compound also contains a phenyl group that is substituted with two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. The key step in the synthesis involves a copper-catalyzed azide–alkyne cycloaddition (CuAAC) with (trimethylsilyl)acetylene . This is followed by a Clark modification of the Sakai reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the fluorine atoms and the pyrazole ring structure . Fluorine atoms are known for their high electronegativity, which can influence the reactivity of the compound . The pyrazole ring structure also contributes to the compound’s unique properties .Mechanism of Action
Target of Action
Similar compounds have been known to target gaba-gated chloride channels and α-amino butyric acid , thereby blocking the gated chloride channel to kill insects .
Mode of Action
, thereby blocking the gated chloride channel to kill insects.
Biochemical Pathways
Similar compounds have been known to affect the gabaergic system .
Result of Action
Similar compounds have been known to exhibit high insecticidal activity .
Advantages and Limitations for Lab Experiments
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively inexpensive and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and reactivity with other chemicals. Therefore, it is important to handle this compound with caution and to use appropriate safety measures when working with this compound.
Future Directions
There are several future directions for the research and development of 1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. One potential direction is to investigate the molecular targets and mechanisms of action of this compound in more detail, using advanced techniques such as proteomics and metabolomics. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of novel compounds with improved pharmacological properties. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research and drug discovery.
Scientific Research Applications
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has been used in various scientific research applications, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In molecular biology, this compound has been used as a substrate for DNA polymerase and as a labeling reagent for nucleic acids.
properties
IUPAC Name |
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO/c13-7-4-9(12(15,16)17)11(10(14)5-7)18-3-1-2-8(18)6-19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXPUFJPDCOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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